N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898438-42-1
VCID: VC4248952
InChI: InChI=1S/C22H23N3O4/c1-13-5-7-18(29-2)17(10-13)24-22(28)21(27)23-16-11-14-4-3-9-25-19(26)8-6-15(12-16)20(14)25/h5,7,10-12H,3-4,6,8-9H2,1-2H3,(H,23,27)(H,24,28)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Molecular Formula: C22H23N3O4
Molecular Weight: 393.443

N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

CAS No.: 898438-42-1

Cat. No.: VC4248952

Molecular Formula: C22H23N3O4

Molecular Weight: 393.443

* For research use only. Not for human or veterinary use.

N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide - 898438-42-1

Specification

CAS No. 898438-42-1
Molecular Formula C22H23N3O4
Molecular Weight 393.443
IUPAC Name N'-(2-methoxy-5-methylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Standard InChI InChI=1S/C22H23N3O4/c1-13-5-7-18(29-2)17(10-13)24-22(28)21(27)23-16-11-14-4-3-9-25-19(26)8-6-15(12-16)20(14)25/h5,7,10-12H,3-4,6,8-9H2,1-2H3,(H,23,27)(H,24,28)
Standard InChI Key GLGLJFLCXWYTIW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3

Introduction

N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound belonging to the oxalamide class. It is characterized by its complex molecular structure, which includes a methoxy and methyl-substituted aromatic ring linked to a hexahydropyridoquinoline moiety via an oxalamide bridge. This compound has garnered interest in both chemical synthesis and biological research due to its potential applications.

Synthesis

The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves the coupling of the respective amine and acid components. A common synthetic route may involve the reaction of the appropriate amine with an oxalyl chloride or oxalic acid derivative, followed by purification steps to yield the desired oxalamide.

Biological Activity and Applications

Oxalamides are known for their utility in synthetic organic chemistry as intermediates in the production of more complex molecules. They also exhibit various biological activities, making them subjects of pharmacological studies. The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes or receptors, potentially modulating their activity and leading to various biological effects.

Data Table

PropertyValue
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
CAS Number898438-42-1
DensityN/A
Boiling PointN/A
Melting PointN/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator